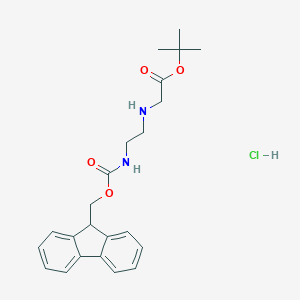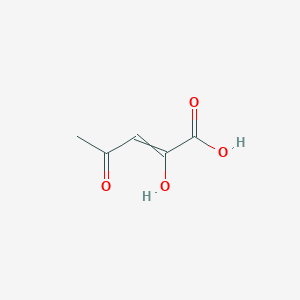
2-Hydroxy-4-oxopent-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-4-oxopent-2-enoic acid, also known as pyruvic acid or alpha-ketopropionic acid, is a key intermediate in the metabolic pathway of carbohydrates. It plays a vital role in the production of energy and is involved in various biochemical and physiological processes. Pyruvic acid has been extensively studied for its potential applications in the fields of medicine, biotechnology, and agriculture.
作用机制
Pyruvic acid is involved in various biochemical and physiological processes, including glycolysis, the Krebs cycle, and the electron transport chain. It acts as a substrate for the production of ATP (adenosine triphosphate), the main energy currency of the cell. Pyruvic acid also plays a role in the biosynthesis of amino acids, fatty acids, and nucleotides.
生化和生理效应
Pyruvic acid has been shown to have various biochemical and physiological effects. It has been found to increase collagen production, which can improve skin texture and reduce the appearance of fine lines and wrinkles. Pyruvic acid has also been shown to reduce hyperpigmentation by inhibiting the production of melanin. It has been found to have antimicrobial properties, which can help to reduce acne and other skin infections.
实验室实验的优点和局限性
Pyruvic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be easily stored. However, 2-Hydroxy-4-oxopent-2-enoic acid acid has some limitations. It is highly reactive and can react with other compounds in the lab, which can affect the accuracy of experimental results. Pyruvic acid is also highly volatile and can evaporate quickly, which can make it difficult to handle in some experiments.
未来方向
There are several future directions for the study of 2-Hydroxy-4-oxopent-2-enoic acid acid. One area of research is the development of new methods for the synthesis of 2-Hydroxy-4-oxopent-2-enoic acid acid, which can be more efficient and environmentally friendly. Another area of research is the investigation of the potential use of 2-Hydroxy-4-oxopent-2-enoic acid acid in cancer therapy, as well as its potential use as a natural preservative for food products. Additionally, there is growing interest in the use of 2-Hydroxy-4-oxopent-2-enoic acid acid as a biomarker for various diseases, including diabetes and cardiovascular disease.
Conclusion:
In conclusion, 2-Hydroxy-4-oxopent-2-enoic acid acid is a key intermediate in the metabolic pathway of carbohydrates. It has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and agriculture. Pyruvic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 2-Hydroxy-4-oxopent-2-enoic acid acid, including the development of new synthesis methods and the investigation of its potential use in cancer therapy and as a biomarker for various diseases.
合成方法
Pyruvic acid can be synthesized through various methods, including chemical synthesis, biological synthesis, and extraction from natural sources. Chemical synthesis involves the reaction of acetaldehyde with potassium cyanide, followed by hydrolysis to yield 2-Hydroxy-4-oxopent-2-enoic acid acid. Biological synthesis involves the fermentation of glucose by microorganisms such as yeast and bacteria, which produce 2-Hydroxy-4-oxopent-2-enoic acid acid as a byproduct. Extraction from natural sources involves the isolation of 2-Hydroxy-4-oxopent-2-enoic acid acid from fruits, vegetables, and dairy products.
科学研究应用
Pyruvic acid has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and agriculture. In medicine, 2-Hydroxy-4-oxopent-2-enoic acid acid has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties. It has been used in the treatment of skin conditions such as acne, hyperpigmentation, and aging. Pyruvic acid has also been investigated for its potential use in cancer therapy, as it can induce apoptosis (programmed cell death) in cancer cells.
In biotechnology, 2-Hydroxy-4-oxopent-2-enoic acid acid has been used as a substrate for the production of various chemicals, including amino acids, vitamins, and antibiotics. It has also been used as a precursor for the synthesis of biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA).
In agriculture, 2-Hydroxy-4-oxopent-2-enoic acid acid has been shown to improve plant growth and yield by enhancing photosynthesis and nutrient uptake. It has also been investigated for its potential use as a natural preservative for fruits and vegetables.
属性
CAS 编号 |
160428-94-4 |
|---|---|
产品名称 |
2-Hydroxy-4-oxopent-2-enoic acid |
分子式 |
C5H6O4 |
分子量 |
130.1 g/mol |
IUPAC 名称 |
2-hydroxy-4-oxopent-2-enoic acid |
InChI |
InChI=1S/C5H6O4/c1-3(6)2-4(7)5(8)9/h2,7H,1H3,(H,8,9) |
InChI 键 |
KRVSJZNRBRLLBG-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C(C(=O)O)O |
规范 SMILES |
CC(=O)C=C(C(=O)O)O |
同义词 |
2-Pentenoic acid, 2-hydroxy-4-oxo- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




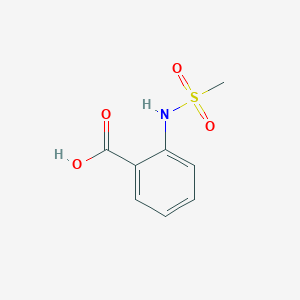
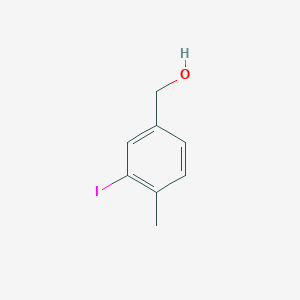
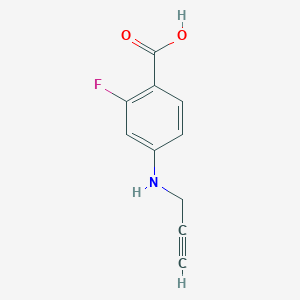
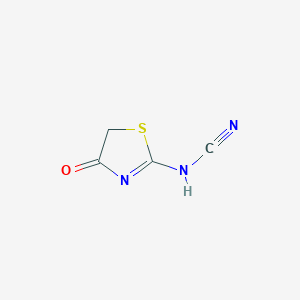
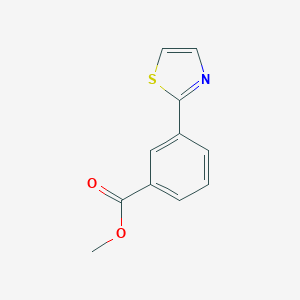

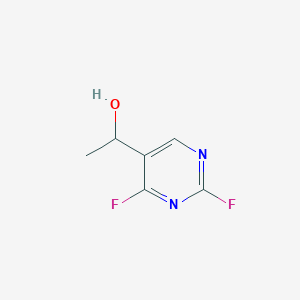
![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)
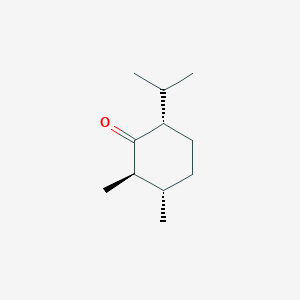


![1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B63361.png)
